molecular formula C14H19NO4 B14622770 N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide

N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B14622770
M. Wt: 265.30 g/mol
InChI Key: LEBPBSOUZDOTOW-UHFFFAOYSA-N
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Description

N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.309 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with acetyl and dimethoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide involves several steps. One common method includes the reaction of 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide with 3,4,5-trimethoxy phenylacetate in the presence of dimethylaminopyridine (DMAP) and anhydrous dichloromethane. The reaction mixture is cooled to 0°C, and EDCI.HCl is added under nitrogen protection. The mixture is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours. The product is then washed with hydrochloric acid, sodium bicarbonate solution, and saline solution, dried with anhydrous sodium sulfate, and recrystallized using dichloromethane-ethyl acetate .

Chemical Reactions Analysis

N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide is utilized in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The acetyl and dimethoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C14H19NO4/c1-9(16)12-8-14(19-4)13(18-3)7-11(12)5-6-15-10(2)17/h7-8H,5-6H2,1-4H3,(H,15,17)

InChI Key

LEBPBSOUZDOTOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1CCNC(=O)C)OC)OC

Origin of Product

United States

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